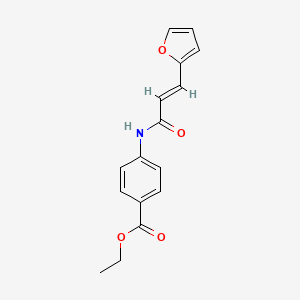

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, an acrylamide group, and an ethyl ester group attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with furan-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acrylate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Ethyl 4-(3-(furan-2-yl)ethylamino)benzoate.

Substitution: 4-(3-(furan-2-yl)acrylamido)benzoic acid.

Aplicaciones Científicas De Investigación

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The furan ring may interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects. Additionally, the acrylamide group may form covalent bonds with nucleophilic sites in proteins, further contributing to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Furan-2-carboxylic acid: A simpler furan derivative with known antimicrobial properties.

Ethyl 4-aminobenzoate: A precursor in the synthesis of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate, also known for its use as a local anesthetic.

Ethyl acrylate: A key reagent in the synthesis, used in various polymerization reactions.

Uniqueness

This compound is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the furan ring, acrylamide group, and ethyl ester group makes it a versatile compound for various applications in research and industry .

Actividad Biológica

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Structural Overview

The compound features:

- Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.

- Acrylamide moiety : Provides sites for further chemical modifications and biological interactions.

- Benzoate structure : Enhances the compound’s hydrophobicity, potentially improving its membrane permeability.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acrylamide moiety may act as an electrophile, modifying enzyme activities or receptor functions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan rings have shown promising results in inhibiting cancer cell proliferation across various cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| 4-amino-3-bromo-5-fluorobenzohydrazide | 0.59 | AChE |

| Benzamide derivatives of PABA | 5.85 | Various |

The exact IC50 values for this compound are still under investigation, but preliminary studies suggest it may exhibit activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar furan-containing compounds have demonstrated effectiveness against various pathogens, indicating that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies

- In vitro Studies : In studies involving human cancer cell lines, the compound exhibited significant inhibitory effects on cell growth, leading to apoptosis in some cases. The mechanism involved the activation of caspases and reduction of anti-apoptotic factors.

- Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and key proteins involved in cancer progression, such as VEGFR and AChE. These interactions suggest that the compound could modulate pathways critical for tumor growth and metastasis .

Comparison with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate | Cyano group; simpler structure | Moderate anticancer |

| N-(4-Nitrophenyl)acrylamide | Nitro substitution; simple acrylamide | Antimicrobial |

| Benzamide derivatives of PABA | Multiple substitutions; complex structure | High anticancer activity |

This comparison highlights the unique structural attributes of this compound, which may confer enhanced pharmacological properties compared to simpler analogs .

Propiedades

IUPAC Name |

ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-2-20-16(19)12-5-7-13(8-6-12)17-15(18)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,18)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJVLUGNFRCEDB-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.